N-phenyl-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide
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Overview
Description
N-phenyl-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phenyl group, a p-tolyl group, an imidazole ring, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Piperazine Ring: The imidazole derivative is then reacted with piperazine in the presence of a suitable catalyst.
Introduction of the Phenyl and p-Tolyl Groups: The phenyl and p-tolyl groups are introduced through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated synthesis processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-phenyl-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenyl-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzymes, while the piperazine ring can enhance binding affinity to biological receptors. The phenyl and p-tolyl groups contribute to the compound’s overall stability and lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-(4-(1H-imidazol-2-yl)piperazin-1-yl)acetamide
- N-phenyl-2-(4-(1-(m-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide
- N-phenyl-2-(4-(1-(o-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide
Uniqueness
N-phenyl-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-18-7-9-20(10-8-18)27-12-11-23-22(27)26-15-13-25(14-16-26)17-21(28)24-19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICMKHRTYUFYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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